molecular formula C16H22N4O B2926878 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1171612-91-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B2926878
CAS No.: 1171612-91-1
M. Wt: 286.379
InChI Key: MIGUNKVDEXJVRN-UHFFFAOYSA-N
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Description

The molecule “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one” is a complex organic compound that contains a benzimidazole moiety, a piperazine ring, and a butanone group . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Butanone, also known as methyl ethyl ketone, is a simple ketone with a four-carbon chain .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The benzimidazole moiety would contribute a bicyclic ring structure, the piperazine would add another cyclic structure, and the butanone group would add a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Benzimidazole derivatives are known to undergo a variety of reactions, including nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. Benzimidazole derivatives are generally solid at room temperature and highly soluble in polar solvents .

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

One study outlines the synthesis and characterization of novel compounds with a piperazine adduct, demonstrating their potential as anti-inflammatory agents. The synthesized compounds exhibited significant in-vitro and in-vivo anti-inflammatory activity, pointing to their therapeutic potential (Aejaz Ahmed et al., 2017).

Anti-tubercular Activity

Another research effort focused on the design, synthesis, and evaluation of derivatives for anti-tubercular activity. Among the synthesized compounds, several exhibited moderate to very good activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).

Corrosion Inhibition

The corrosion inhibition efficacy of benzimidazole derivatives on N80 steel in hydrochloric acid was explored. These compounds showed high inhibition efficiency, suggesting their utility in protecting steel against corrosion in acidic environments (M. Yadav et al., 2016).

Anticancer Applications

Research into the synthesis and biological evaluation of piperazine derivatives has also uncovered significant anti-inflammatory and anticancer properties. Certain compounds were found to be potent against various cancer cell lines, offering a new avenue for cancer therapy (N. Patel et al., 2019; Y. Al-Soud et al., 2021).

Antibacterial and Antifungal Activities

The design and synthesis of azole-containing piperazine derivatives were undertaken to assess their antibacterial and antifungal activities. Some compounds exhibited significant efficacy against a range of bacterial and fungal strains, emphasizing their potential as antimicrobial agents (Lin-Ling Gan et al., 2010).

Future Directions

The future directions for research on “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by benzimidazole derivatives, it could be of interest in the development of new drugs .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-5-16(21)20-10-8-19(9-11-20)12-15-17-13-6-3-4-7-14(13)18-15/h3-4,6-7H,2,5,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGUNKVDEXJVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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